N-(2-isothiocyanatoethyl)methanesulfonamide

Overview

Description

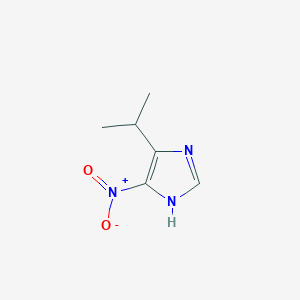

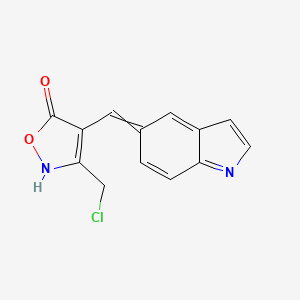

N-(2-isothiocyanatoethyl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O2S2 . It is available for purchase for research use.

Molecular Structure Analysis

The molecular structure of N-(2-isothiocyanatoethyl)methanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular formula is C4H8N2O2S2, with an average mass of 180.249 Da and a monoisotopic mass of 180.002716 Da .Chemical Reactions Analysis

The specific chemical reactions involving N-(2-isothiocyanatoethyl)methanesulfonamide are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-isothiocyanatoethyl)methanesulfonamide, such as boiling point and storage conditions, are not specified in the search results .Scientific Research Applications

Synthetic Chemistry

- Application : Isothiocyanates are used in the synthesis of phenylmethanesulfonamide derivatives .

- Method : The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene gave a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines .

- Results : High reactivity of the product was demonstrated by alkylation of toluene, anisole, thiophene, and 2-chlorothiophene .

Cancer Research

- Application : Isothiocyanates are being studied as potential anticancer agents .

- Method : Acetyl chloride-mediated synthesis of phenethyl isothiocyanate (PEITC) derivatives was used. The novel compound 7 showed the best anticancer activity against human cancer cell line Panc1 and HGC27 compared with PEITC .

- Results : Compounds 6 and 7 induced more apoptosis in pancreatic cancer cells but less toxicity in non-cancer cells. Compound 7 substantially increased intracellular reactive oxygen species (ROS) and depleted glutathione (GSH), leading to an oxidative stress to kill cancer cell .

Nanotechnology

- Application : Isothiocyanate-functionalized mesoporous silica nanoparticles (MSNs) are synthesized for potential applications in nanotechnology .

- Method : A straightforward methodology for the synthesis of isothiocyanate-functionalized MSNs by exposure of aminated MSNs to 1,1′-thiocarbonyldi-2 (1 H )-pyridone is reported .

- Results : These nanoparticles are chemically stable, water tolerant, and readily react with primary amines without the formation of any by-product .

Modulation of Tumor Microenvironment

- Application : Isothiocyanates have been found to modulate the tumor microenvironment .

- Method : This involves the inhibition of the self-renewal of stem cells, the rearrangement of multiple pathways of energy metabolism, and the modulation of microbiota .

- Results : These mechanisms of action have been discovered in recent research and show promise in the fight against cancer .

Antimicrobial Activity Against Human Infections

- Application : Isothiocyanates have shown antimicrobial activity against human infections .

- Method : The use of plant-derived products as antimicrobial agents has been investigated in depth. Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates .

Female-Specific Cancers

- Application : Isothiocyanates, specifically sulforaphane, benzyl isothiocyanate, and phenethyl isothiocyanate, have shown potential to actively contribute to cancer cell growth inhibition, apoptosis induction, epigenetic alterations, and modulation of autophagy and cancer stem cells in female-specific cancers .

- Method : The compounds are being studied for their potential role in the treatment of female-specific cancers .

- Results : The research has shown intriguing potential for these compounds in the fight against cancer .

Safety And Hazards

The safety and hazards associated with N-(2-isothiocyanatoethyl)methanesulfonamide are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Relevant Papers The search results do not provide specific papers on N-(2-isothiocyanatoethyl)methanesulfonamide. For a comprehensive analysis, it’s recommended to conduct a thorough literature review in scientific databases .

properties

IUPAC Name |

N-(2-isothiocyanatoethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZVAWKFTJNUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isothiocyanatoethyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

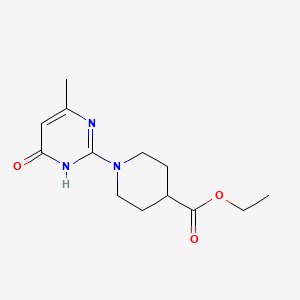

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)

![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)

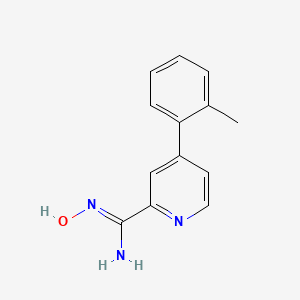

![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)

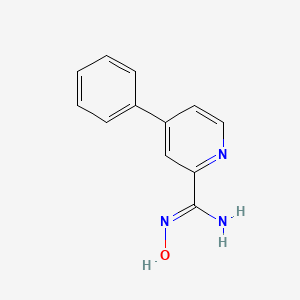

![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)